(2-(Methylsulfonamido)phenyl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of “(2-(Methylsulfonamido)phenyl)boronic acid” involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . The reaction conditions include the use of potassium carbonate and dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH2Cl2 in 1,4-dioxane and water at 95℃ for 12 hours .Molecular Structure Analysis
The molecular formula of “(2-(Methylsulfonamido)phenyl)boronic acid” is C7H10BNO4S. Its average mass is 200.020 Da and its monoisotopic mass is 200.031464 Da .Chemical Reactions Analysis
“(2-(Methylsulfonamido)phenyl)boronic acid” can participate in Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
“(2-(Methylsulfonamido)phenyl)boronic acid” is a white to light yellow crystal powder . It has a high GI absorption and is very soluble .Scientific Research Applications
Boronic Acid Derivatives and Genotoxicity
Boronic acids and their derivatives are pivotal in medicinal chemistry, primarily due to their therapeutic potential recognized by regulatory bodies like the US Food and Drug Administration. However, the medical applications of these compounds, including derivatives similar to (2-(methylsulfonamido)phenyl)boronic acid, are limited by incomplete toxicity profiles. For instance, studies on the genotoxic potential of phenylboronic acid derivatives, such as 2-(bromoacetamido) phenylboronic acid, in vivo on mice have shown cytotoxic and genotoxic effects, highlighting the need for further research to fully understand their implications in medical applications (Khalil, Salman, & Al-Qaoud, 2017).
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including modifications of (2-(methylsulfonamido)phenyl)boronic acid, have been explored for their capacity in optical modulation and saccharide recognition. For example, the conjugation of phenyl boronic acids with polyethylene glycol has been demonstrated to allow for aqueous dispersion of single-walled carbon nanotubes and enable the quenching of near-infrared fluorescence in response to saccharide binding. This application showcases the potential of phenyl boronic acids in the development of sensors and diagnostic tools, particularly for saccharide detection (Mu et al., 2012).
Catalytic and Synthetic Applications
The catalytic properties of boronic acids have facilitated a range of synthetic applications, from the development of new methodologies for sulfination of aryl and heteroaryl boronic acids to the dehydrative condensation between carboxylic acids and amines. Such studies have expanded the utility of boronic acids in organic synthesis, offering routes to produce sulfinate salts, sulfonamides, and amides, thereby enriching the toolbox available for pharmaceutical and agrochemical product development (Lo, Chen, & Willis, 2019); (Wang, Lu, & Ishihara, 2018).
Biomedical Sensing and Drug Delivery
The unique interaction between boronic acids and diols has been harnessed for biomedical sensing and drug delivery applications. For example, fluorescent sensors based on boronic acids have been developed for bacterial recognition, exploiting the ability of boronic acid probes to detect polysaccharides on bacterial membranes. This application signifies the potential of boronic acid derivatives in rapid bacterial detection and monitoring, contributing to advances in medical diagnostics and therapeutic monitoring (Amin & Elfeky, 2013).
Safety And Hazards
The safety precautions for handling “(2-(Methylsulfonamido)phenyl)boronic acid” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[2-(methanesulfonamido)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMOEFOTPSWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378532 | |
Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylsulfonamido)phenyl)boronic acid | |
CAS RN |
756520-78-2 | |
Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 756520-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.